molecular formula C16H19NO2 B7784520 (trans)-1-benzoyloctahydroquinolin-4(1H)-one CAS No. 2068137-93-7

(trans)-1-benzoyloctahydroquinolin-4(1H)-one

Cat. No.: B7784520
CAS No.: 2068137-93-7
M. Wt: 257.33 g/mol
InChI Key: HARZRCTWABIBKX-ZIAGYGMSSA-N
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Description

(trans)-1-Benzoyloctahydroquinolin-4(1H)-one is a synthetically derived, bicyclic organic compound featuring a fully saturated quinoline core substituted with a benzoyl group at the nitrogen atom in a trans configuration. This structure places it within a class of compounds known for their significant potential in medicinal chemistry research, particularly as a scaffold for investigating central nervous system (CNS) targets. Compounds based on the octahydroquinoline structure have demonstrated notable binding affinity to key neurological receptors in scientific studies. For instance, structural analogs, specifically N-benzyl-octahydrobenzo[g]quinolines, have been found to exhibit high affinity for α2 adrenergic receptors, with IC50 values in the low nanomolar range (e.g., 5.9-6.0 nM) . This suggests that the (trans)-1-benzoyl derivative may serve as a valuable precursor or pharmacophore for developing and studying novel ligands for adrenergic and dopaminergic receptors . The saturated core and specific stereochemistry (trans) are often critical for this biological activity, influencing how the molecule interacts with protein binding sites . The broader quinolin-4-one chemical class, to which this compound is related, is extensively investigated for a wide spectrum of biological activities. These activities include antibacterial, anticancer, and antiviral properties, making the quinolin-4-one core a versatile template in drug discovery . The benzoyl group at the N1 position may enhance the compound's lipid solubility, which can be a key factor in optimizing pharmacokinetic properties for research purposes, such as blood-brain barrier penetration for neuropharmacological studies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(4aR,8aR)-1-benzoyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-15-10-11-17(14-9-5-4-8-13(14)15)16(19)12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARZRCTWABIBKX-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)CCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C(=O)CCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230041
Record name 4(1H)-Quinolinone, 1-benzoyloctahydro-, (4aR,8aR)-
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Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2068137-93-7
Record name 4(1H)-Quinolinone, 1-benzoyloctahydro-, (4aR,8aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2068137-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Quinolinone, 1-benzoyloctahydro-, (4aR,8aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of Trans 1 Benzoyloctahydroquinolin 4 1h One

While a specific, dedicated synthesis for (trans)-1-benzoyloctahydroquinolin-4(1H)-one is not extensively documented in the literature, its preparation can be envisioned through established synthetic strategies for related octahydroquinolones and N-acylated heterocycles. A plausible and efficient approach would involve a multi-step sequence starting from readily available precursors.

One potential synthetic route commences with the construction of the octahydroquinolin-4-one core. The hetero-Diels-Alder reaction between a suitable diene and an imine is a powerful method for assembling such bicyclic systems with good stereocontrol. mdpi.comnih.gov Alternatively, the catalytic hydrogenation of a substituted quinolin-4-one precursor could yield the desired saturated scaffold. The choice of catalyst and reaction conditions would be crucial to achieve the desired trans-stereochemistry of the ring junction.

Following the formation of (trans)-octahydroquinolin-4(1H)-one, the final step would be the N-benzoylation. This can be readily achieved by treating the secondary amine with benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. unacademy.com This is a standard and high-yielding amidation reaction.

A representative synthetic scheme is outlined below:

Scheme 1: Plausible Synthetic Route to this compound

Spectroscopic and Physical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The 1H and 13C NMR spectra of this compound would be expected to exhibit characteristic signals corresponding to the protons and carbons in its unique bicyclic structure.

Table 1: Predicted 1H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic (Benzoyl) 7.20 - 7.50 Multiplet -
H-2, H-8a (axial) 3.00 - 3.50 Multiplet -
H-2, H-8a (equatorial) 4.00 - 4.50 Multiplet -
H-3, H-5 (axial) 2.20 - 2.60 Multiplet -
H-3, H-5 (equatorial) 2.80 - 3.20 Multiplet -
H-4a, H-8 1.50 - 2.00 Multiplet -

Table 2: Predicted 13C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ketone) 208 - 212
C=O (Amide) 168 - 172
Aromatic (Benzoyl) 125 - 135
C-2, C-8a 45 - 55
C-3, C-5 40 - 50
C-4a, C-8 30 - 40

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of the key functional groups in the molecule.

Table 3: Predicted IR Absorption Data

Functional Group Predicted Wavenumber (cm-1)
C=O (Ketone) 1710 - 1730
C=O (Amide) 1630 - 1660
C-H (Aromatic) 3000 - 3100

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M]+ 257.14 Molecular Ion
[M - C7H5O]+ 152.11 Loss of benzoyl group

Chemical Reactivity and Transformations of Trans 1 Benzoyloctahydroquinolin 4 1h One

Reactivity at the Ketone Functionality

The ketone group at the C4 position is a primary site for various chemical modifications, including reductions, oxidations, and nucleophilic additions. The adjacent α-carbons also exhibit reactivity typical of enolizable ketones.

Reductions and Oxidations

The reduction of the ketone in the trans-decahydroquinolin-4-one system is a stereoselective process. Hydride reagents, such as sodium borohydride (B1222165), typically approach the carbonyl carbon from the less sterically hindered face. In the case of the trans-fused ring system, this generally leads to the formation of the corresponding axial alcohol as the major product. The stereoselectivity of such reductions is a well-established principle in the chemistry of cyclic ketones.

While specific studies on the oxidation of (trans)-1-benzoyloctahydroquinolin-4(1H)-one are not extensively documented in readily available literature, ketones of this nature can, in principle, undergo oxidation through various methods. For instance, Baeyer-Villiger oxidation would be expected to yield the corresponding lactone. However, the feasibility and outcome of such reactions would be influenced by the steric and electronic properties of the bicyclic system.

Nucleophilic Addition Reactions

The carbonyl group of this compound is susceptible to attack by a wide array of nucleophiles. These reactions proceed via the formation of a tetrahedral intermediate, and the stereochemical outcome is often dictated by the approach of the nucleophile to the carbonyl carbon. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the ketone to form tertiary alcohols. Similarly, cyanide ions can add to form cyanohydrins, which are valuable synthetic intermediates.

The facial selectivity of nucleophilic attack is influenced by the steric hindrance imposed by the fused ring system. Nucleophiles generally favor attack from the equatorial direction to avoid steric interactions with the axial hydrogens of the cyclohexane (B81311) ring, leading to the formation of an axial alcohol.

α-Carbon Reactivity: Enolization and Alkylation/Acylation

The ketone functionality in this compound possesses acidic protons on the α-carbons (C3 and C5), allowing for the formation of an enolate under basic conditions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. The use of a bulky, non-nucleophilic base at low temperatures, such as lithium diisopropylamide (LDA), typically favors the formation of the kinetic enolate, resulting from the deprotonation of the less sterically hindered α-carbon. Conversely, thermodynamic conditions, employing a smaller, weaker base at higher temperatures, would favor the formation of the more substituted, thermodynamically more stable enolate.

Once formed, the enolate can act as a nucleophile in reactions with various electrophiles. For instance, alkylation with alkyl halides introduces an alkyl group at the α-position. Acylation with acyl chlorides or anhydrides can also be achieved, leading to the formation of β-dicarbonyl compounds. These reactions are synthetically valuable for the elaboration of the decahydroquinoline (B1201275) skeleton. Studies on the closely related N-benzoyl-4-piperidones have demonstrated the feasibility of such α-alkylation reactions.

Transformations Involving the N-Benzoyl Moiety

The N-benzoyl group, while relatively stable, can also undergo specific chemical transformations, providing another avenue for the derivatization of the molecule.

Hydrolysis and Derivatization of the Amide Bond

The amide bond of the N-benzoyl group can be cleaved under hydrolytic conditions, typically by heating with strong acid or base. Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, rendering it more susceptible to nucleophilic attack by water. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Successful hydrolysis yields the free secondary amine, (trans)-octahydroquinolin-4(1H)-one, and benzoic acid. This deprotection step is often crucial in synthetic sequences where the benzoyl group is used as a protecting group for the nitrogen atom. The hydrolysis of the N-benzoyl group in related decahydroquinoline systems has been shown to be feasible, although it can sometimes require forcing conditions.

The nitrogen atom of the amide can also be involved in other reactions, although its reactivity is significantly attenuated by the electron-withdrawing nature of the adjacent carbonyl group.

Electrophilic and Nucleophilic Substitution on the Benzoyl Phenyl Ring

The phenyl ring of the N-benzoyl group can undergo electrophilic aromatic substitution reactions. The benzoyl group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl. Therefore, electrophilic attack, for example in nitration, halogenation, or Friedel-Crafts reactions, is expected to occur at the meta-position of the phenyl ring. The reaction conditions for such substitutions would need to be carefully chosen to overcome the deactivating effect of the benzoyl group.

Nucleophilic aromatic substitution on the benzoyl phenyl ring is generally not a favorable process unless the ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. In the absence of such activating groups, the conditions required for nucleophilic aromatic substitution would likely be too harsh and could lead to undesired side reactions elsewhere in the molecule.

Reactions of the Quinoline (B57606) Nitrogen

The nitrogen atom in the octahydroquinoline ring is part of an amide functional group due to the presence of the N-benzoyl group. This significantly influences its reactivity compared to a free secondary amine.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, rendering it substantially less nucleophilic than an amine nitrogen. Consequently, direct N-alkylation and N-acylation reactions on the amide nitrogen of this compound are generally not feasible under standard conditions. Stronger bases would be required to deprotonate the amide, which could lead to competing reactions at other sites, such as the α-carbon to the ketone.

Ring-Opening and Rearrangement Reactions

Information regarding specific ring-opening or rearrangement reactions for this compound is not documented. In principle, under harsh acidic or basic conditions, cleavage of the amide bond could occur, leading to the opening of the heterocyclic ring. However, the stability of the benzoyl protecting group would influence the outcome of such reactions. Rearrangement reactions for this specific scaffold have not been reported.

Stereochemical Control in Chemical Transformations

The "trans" configuration of the decalin-like ring system of this compound is a key stereochemical feature. Any chemical transformations involving the creation of new stereocenters would be influenced by the existing stereochemistry of the molecule. For instance, reduction of the ketone at the C-4 position would likely proceed with a degree of diastereoselectivity, favoring the approach of a reducing agent from the less sterically hindered face of the molecule. The bulky N-benzoyl group would also play a significant role in directing the stereochemical outcome of reactions. However, without experimental data, the precise nature and extent of this stereochemical control remain undetermined.

Derivatives and Analogues of Trans 1 Benzoyloctahydroquinolin 4 1h One

Rational Design Principles for Structural Modifications

The rational design of analogues of (trans)-1-benzoyloctahydroquinolin-4(1H)-one is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The quinoline (B57606) nucleus is a "privileged scaffold" found in numerous bioactive compounds, and its derivatives have shown a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and antiparasitic effects.

Key strategies for the modification of the this compound scaffold include:

Substitution on the Benzoyl Moiety: The aromatic ring of the benzoyl group offers a prime location for introducing various substituents to probe interactions with biological targets. The electronic and steric properties of these substituents can be systematically varied to optimize binding affinity and selectivity. For instance, the introduction of halogen atoms or sulfonamide groups has been shown to improve the bioactivity and bioavailability of other quinoline-based compounds.

Alteration of the N-Acyl Group: Replacing the benzoyl group with other acyl or alkyl moieties can significantly impact the compound's biological activity. This allows for the exploration of different electronic and steric requirements at the nitrogen atom.

Functionalization of the Carbonyl Group: The ketone at the C4 position is a key functional handle for further derivatization, allowing for the introduction of diverse functionalities that can modulate the compound's pharmacological profile.

Computational modeling and structure-based drug design are integral to the rational design process, enabling the prediction of binding modes and affinities of designed analogues with their target proteins. This in silico approach helps to prioritize the synthesis of compounds with the highest potential for desired biological activity.

Synthesis of Substituted Octahydroquinoline Analogues

The synthesis of the core (trans)-octahydroquinolin-4(1H)-one structure is a critical first step in the generation of a library of diverse analogues. A highly efficient and stereoselective method for the preparation of the trans-fused decahydroquinolin-4-one scaffold is the three-component reaction involving an aldehyde, an aniline, and 1-acetylcyclohexene (B1328911) in the presence of a catalyst such as iodine. This one-pot reaction offers a practical and attractive strategy due to its short reaction time, easy workup, and excellent yields under mild conditions.

The versatility of this method allows for the synthesis of a wide range of substituted analogues by varying the starting materials. For example, by using different substituted aldehydes and anilines, a library of decahydroquinolin-4-ones with diverse substitution patterns on both the carbocyclic and heterocyclic rings can be generated.

AldehydeAnilineProduct
BenzaldehydeAniline2-Phenyl-1-phenyldecahydroquinolin-4-one
4-ChlorobenzaldehydeAniline2-(4-Chlorophenyl)-1-phenyldecahydroquinolin-4-one
Benzaldehyde4-Methoxyaniline1-(4-Methoxyphenyl)-2-phenyldecahydroquinolin-4-one

Another synthetic approach to the octahydroquinolin-4-one core involves an intramolecular hetero-Diels-Alder reaction. This method allows for the construction of the bicyclic ring system with control over the stereochemistry at multiple centers.

Preparation of N-Acyl and N-Alkyl Derivatives

Once the (trans)-octahydroquinolin-4(1H)-one core is synthesized, the secondary amine at the N1 position provides a convenient point for further functionalization through N-acylation and N-alkylation.

N-Acylation: The introduction of a benzoyl group or other acyl moieties can be achieved through standard acylation procedures. A common method involves the reaction of the secondary amine with an appropriate acyl chloride, such as benzoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. A green and efficient protocol for the benzoylation of amines has been developed that proceeds in the neat phase without the need for a solvent or an alkali, offering a more environmentally friendly alternative.

N-Alkylation: N-alkyl derivatives can be prepared through various methods, including reductive amination or direct alkylation with alkyl halides. A copper(I)-catalyzed C-N coupling reaction of aliphatic halides with amines provides a mild and efficient route to N-alkylated heterocycles at room temperature.

The nature of the N-substituent can significantly influence the conformational preferences of the decahydroquinoline (B1201275) ring system.

Modification of the Carbonyl Group and Adjacent Centers

The carbonyl group at the C4 position of the this compound scaffold is a versatile functional group that can undergo a wide range of chemical transformations, allowing for the introduction of diverse structural motifs. The reactivity of the carbonyl group is characterized by the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Common reactions of the carbonyl group that can be employed for derivatization include:

Nucleophilic Addition: The carbonyl group can react with various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide, to form alcohols or cyanohydrins. These intermediates can be further elaborated to introduce a variety of substituents at the C4 position.

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting hydroxyl group can then be further functionalized, for example, by etherification or esterification.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing a route to exocyclic alkenes. These alkenes can then undergo further transformations, such as hydrogenation or epoxidation.

Reductive Amination: The carbonyl group can be converted into an amine through reductive amination. This involves the formation of an imine or enamine intermediate, followed by reduction. This provides a method for introducing nitrogen-containing functional groups at the C4 position.

Alpha-Functionalization: The carbon atoms adjacent to the carbonyl group (the α-carbons) can be functionalized through enolate chemistry. This allows for the introduction of alkyl, acyl, or other functional groups at the C3 and C5 positions.

These modifications can significantly alter the shape, polarity, and hydrogen-bonding capabilities of the molecule, leading to changes in its biological activity.

Exploration of Stereoisomeric and Conformational Analogues

The stereochemistry of the decahydroquinoline ring system plays a crucial role in determining its biological activity. The this compound has a specific three-dimensional arrangement of its atoms, and its stereoisomers can exhibit different pharmacological profiles.

Synthesis of Stereoisomers: The synthesis of different stereoisomers, such as the cis-fused decahydroquinolin-4-one, allows for a systematic investigation of the influence of stereochemistry on biological activity. The synthesis of cis-decahydroquinoline (B84933) alkaloids has been achieved through various synthetic strategies, often involving stereoselective cyclization reactions.

Conformational Analysis: The decahydroquinoline ring system is conformationally flexible and can exist in different chair-boat conformations. The conformational preferences of the ring system are influenced by the nature and orientation of the substituents. N-acylation can impact the conformational equilibrium of the heterocyclic ring. Conformational analysis, often performed using techniques like NMR spectroscopy and computational modeling, is essential for understanding the three-dimensional structure of the molecule in solution and its interaction with biological targets. By understanding the preferred conformations of different analogues, it is possible to design molecules with specific shapes that are complementary to the binding site of a target protein.

Theoretical and Computational Studies of Trans 1 Benzoyloctahydroquinolin 4 1h One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. For a compound like (trans)-1-benzoyloctahydroquinolin-4(1H)-one, these methods provide insights into electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations for analogs of this compound, such as other quinoline (B57606) derivatives, are typically performed to optimize the molecular geometry and compute various electronic parameters. For instance, DFT has been employed to study the hydrodenitrogenation mechanism of quinoline, providing insights into its reactivity. nih.gov

DFT calculations would likely be used to determine the distribution of electron density, identifying nucleophilic and electrophilic sites within the molecule. The benzoyl group, being electron-withdrawing, is expected to influence the electron density on the nitrogen atom of the quinoline ring. This, in turn, affects the reactivity of the entire molecule.

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For N-acylhydrazone derivatives, which share the N-acyl functional group, molecular orbital calculations have been used to provide a detailed description of the orbitals and the contributions of individual atoms. ekb.eg In the case of this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the benzoyl group and the nitrogen atom, while the LUMO would be situated on the electron-deficient centers. A representative HOMO-LUMO gap for a related quinoline derivative is presented in the table below.

Computational Parameter Value (eV) for a related quinoline derivative
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0
Data is hypothetical and based on typical values for similar organic molecules.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is complex, with multiple possible conformations for the fused ring system and rotation around the N-C bond of the benzoyl group.

The octahydroquinoline core of the molecule consists of two fused six-membered rings. In its trans-fused configuration, both rings are expected to adopt a chair conformation to minimize steric strain. Conformational analysis of related N-nitrosodecahydroquinolines has been extensively studied using carbon-13 NMR spectroscopy, revealing the preferred conformations of the ring system. acs.org

While the chair-chair conformation is anticipated to be the most stable, the possibility of chair-boat or twist-boat conformations for one of the rings cannot be entirely ruled out and would be a subject of detailed computational investigation. The energy barriers for these interconversions could be calculated using various computational methods.

The rotation of the benzoyl group around the N-C bond is a key conformational feature. This rotation is expected to have a significant energy barrier due to steric hindrance and the partial double bond character of the N-C amide bond. Studies on the rotational barriers in N-benzhydrylformamides have utilized dynamic NMR and DFT calculations to estimate these barriers, which were found to be in the range of 20–23 kcal/mol. mdpi.com A similar range would be expected for the N-benzoyl group in the target molecule.

Rotational Barrier Calculated Value (kcal/mol) for N-benzhydrylformamides
ΔG‡(Formyl)20-23
This data is for a related N-acyl compound and serves as an estimate.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. frontiersin.org For complex molecules like this compound, DFT calculations can provide theoretical chemical shifts that, when compared with experimental data, can confirm the proposed structure. The accuracy of these predictions has been shown to be high for various organic molecules.

IR Frequencies: Theoretical IR spectra can be calculated to aid in the assignment of experimental vibrational bands. The calculated frequencies for the C=O stretching of the ketone and amide functionalities, as well as the various C-H and C-N vibrations, would be of particular interest. For benzanilide, a related compound with an N-benzoyl group, the amide I band, which is primarily due to the C=O stretch, appears around 1655 cm⁻¹. ajol.info A table of expected characteristic IR absorptions is provided below.

Functional Group Expected Wavenumber (cm⁻¹) for related compounds
Amide C=O Stretch1650-1680
Ketone C=O Stretch1700-1720
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
Data is based on typical IR absorption ranges for these functional groups. vscht.cz

Reaction Mechanism Elucidation through Computational Modeling

Currently, there are no published computational studies that specifically elucidate the reaction mechanisms involving this compound. Such a study would typically involve the use of quantum mechanical calculations to model the potential energy surface of reactions where this molecule acts as a reactant, intermediate, or product. Key aspects that would be investigated include:

Transition State Geometries and Energies: Identifying the high-energy transition state structures that connect reactants to products.

Reaction Energy Profiles: Mapping the energy changes that occur along a reaction coordinate.

Solvent Effects: Modeling how the solvent influences the reaction pathway and energetics.

Catalytic Cycles: If applicable, detailing the role of a catalyst in facilitating a reaction.

Without specific research, any discussion on reaction mechanisms would be purely speculative and would not meet the criteria of a scientifically accurate article.

Molecular Dynamics Simulations for Dynamic Behavior

Similarly, the scientific literature lacks reports on molecular dynamics simulations performed on this compound. Molecular dynamics simulations would provide valuable information regarding:

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule.

Structural Flexibility: Understanding the movement and flexibility of different parts of the molecule, such as the benzoyl group and the octahydroquinoline ring system.

Intermolecular Interactions: Simulating how the molecule interacts with solvent molecules or other solutes.

Thermodynamic Properties: Calculating properties such as free energy, enthalpy, and entropy based on the simulated trajectory.

In the absence of such studies, a detailed account of the dynamic behavior of this compound cannot be provided.

Future computational research on this compound would be invaluable for a deeper understanding of its chemical properties and reactivity. Such studies would provide a fundamental basis for its potential applications and for the design of related molecules with desired characteristics.

Applications of Trans 1 Benzoyloctahydroquinolin 4 1h One in Chemical Synthesis and Materials Science

Potential Utilization as a Synthetic Intermediate in Complex Molecule Synthesis

In principle, heterocyclic ketones like octahydroquinolinones can serve as versatile building blocks in organic synthesis. The ketone functional group is amenable to a wide array of transformations, including nucleophilic additions, reductions to corresponding alcohols, and conversion to amines via reductive amination. The rigid bicyclic octahydroquinoline framework could serve as a core scaffold for the synthesis of more complex molecules, potentially including analogues of natural products or novel pharmaceutical agents. However, there are no specific published syntheses that utilize (trans)-1-benzoyloctahydroquinolin-4(1H)-one as a key intermediate.

Theoretical Role as a Chiral Scaffold or Auxiliary in Asymmetric Synthesis

The octahydroquinoline skeleton is chiral. If resolved into its individual enantiomers, the rigid conformational nature of the trans-fused ring system could make it a candidate for use as a chiral scaffold or auxiliary. Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which they are removed. Common classes of chiral auxiliaries include chiral amines and their derivatives. While this represents a potential application, there is no literature to support the use of this compound in this capacity.

Hypothetical Role as a Building Block for Advanced Organic Materials and Polymers

Nitrogen-containing heterocycles are sometimes incorporated into polymers to bestow specific properties such as thermal stability, conductivity, or chelating abilities. The structure of this compound contains a rigid core and functional groups (a ketone and an amide) that could, in theory, be modified to allow for polymerization. For instance, the ketone could be converted into a diol or the benzoyl group could be functionalized. However, no polymers derived from this specific monomer have been reported.

Speculative Supramolecular Chemistry Applications

The formation of complex, ordered structures through non-covalent interactions is the focus of supramolecular chemistry. The amide linkage and the aromatic ring in the benzoyl group of this compound could potentially participate in hydrogen bonding and π-π stacking interactions, which are fundamental to supramolecular assembly. This could lead to the formation of gels, liquid crystals, or other organized structures. This remains a theoretical possibility, as no supramolecular studies involving this compound have been published.

Possible Use in Methodological Development in Organic Reactions

Novel organic reactions are often tested on a variety of substrates to establish their scope and limitations. A molecule with the structural features of this compound—a cyclic ketone, a tertiary amide, and a specific stereochemical arrangement—could serve as a test substrate for new synthetic methodologies, such as novel C-H activation reactions or stereoselective reductions. To date, no methodology studies have reported its use.

Conclusion and Future Research Directions

Synthesis and Stereocontrol Advancements

The synthesis of octahydroquinolin-4-ones is a significant challenge, with primary efforts focused on achieving high levels of stereocontrol at the multiple chiral centers. A key synthetic approach involves the intramolecular hetero-Diels-Alder reaction, which can construct the core bicyclic system in a convergent manner. mdpi.comnih.gov For instance, the reaction between an activated diene and an imine, often catalyzed by a Lewis acid like indium triflate, can yield the desired octahydroquinolin-4-one skeleton. mdpi.comresearchgate.net The presence of existing stereocenters in the precursors can induce diastereoselectivity, although this often results in mixtures of isomers. mdpi.comnih.govresearchgate.net

Future advancements in this area will likely focus on the development of novel catalytic systems that can enforce high stereoselectivity, particularly for the trans-fused isomer. The exploration of earth-abundant transition metal catalysts or the application of asymmetric organocatalysis could provide more efficient and enantioselective routes. mdpi.com Furthermore, refining reaction conditions to improve diastereomeric ratios in existing methods, such as the hetero-Diels-Alder approach, remains a critical goal.

MethodKey Reagents/StepsKey Outcome/ObservationReference
Intramolecular Hetero-Diels-Alder ReactionActivated diene, imine formation (e.g., with benzylamine), Lewis acid (e.g., In(OTf)₃)Formation of 2,5-disubstituted octahydroquinolin-4-ones; yields two cycloadducts in a 70:30 ratio. mdpi.comresearchgate.net
Multi-step SynthesisAsymmetric epoxidation, oxidation, imine formation, cyclization.Used as a strategy for precursors of decahydroquinoline-type toxins. mdpi.comnih.gov
Friedländer Annulation2-aminoaryl ketones and α-methylene carbonyl compounds.A classical and adaptable method for quinoline (B57606) synthesis, with modern variations using microwave irradiation. mdpi.comnih.gov

Development of Novel Reactivity Pathways

The reactivity of (trans)-1-benzoyloctahydroquinolin-4(1H)-one is dominated by the C4-ketone and the N-benzoyl amide linkage. The ketone offers a handle for a variety of transformations, including reduction to the corresponding alcohol, olefination reactions, and nucleophilic additions. The N-benzoyl group, while generally stable, influences the conformation and electronic properties of the nitrogen atom and adjacent carbons.

Future research should explore novel reactivity pathways to functionalize this scaffold. For example, transition metal-catalyzed C-H activation could enable the direct introduction of substituents at specific positions on the carbocyclic ring, a notoriously difficult transformation. nih.gov The development of methods to selectively functionalize the α-positions of the ketone without compromising the stereochemistry of the ring junction would be highly valuable. Additionally, investigating the reactivity of the N-benzoyl group itself, such as selective cleavage or modification, could open pathways to N-substituted analogs that are otherwise difficult to access.

Integration of Advanced Spectroscopic and Computational Techniques

The structural elucidation of complex bicyclic systems like octahydroquinolinones relies heavily on advanced spectroscopic and computational methods. Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are indispensable for confirming the structure and relative stereochemistry of synthetic products. nih.govmdpi.com

The integration of computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental work. cuny.edu DFT calculations are used to predict stable molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO) to understand reactivity, and simulate spectroscopic data (NMR, IR) to aid in structural assignment. mdpi.comlibrarynmu.comresearchgate.net For a molecule like this compound, computational studies can provide invaluable insight into the preferred conformations of the fused rings and the rotational barrier of the N-benzoyl group. Future work will likely see the increased use of these in silico tools to predict reaction outcomes, elucidate complex reaction mechanisms, and design derivatives with specific electronic or steric properties. nih.govlibrarynmu.com Combining experimental data with machine learning algorithms could further accelerate the optimization of synthetic routes and the prediction of molecular properties. mdpi.com

TechniqueApplication for Quinolinone ScaffoldsKey Insights ProvidedReference
NMR Spectroscopy (¹H, ¹³C)Structural confirmation of synthetic derivatives.Determination of connectivity and relative stereochemistry. nih.govmdpi.com
FT-IR SpectroscopyIdentification of functional groups, particularly carbonyls.Confirmation of substituent positions in 5,8-quinolinedione (B78156) derivatives. mdpi.com
Density Functional Theory (DFT)Calculation of molecular geometry, electronic structure, and spectroscopic properties.Prediction of stable conformations, HOMO-LUMO energy gaps, and simulated spectra. mdpi.comlibrarynmu.comresearchgate.net
Molecular DockingIn silico screening of derivatives against biological targets.Prediction of binding affinity and interaction modes with proteins like SARS-CoV-2 targets. mdpi.com

Emerging Applications in Diverse Chemical Disciplines

The quinoline core and its saturated derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov Octahydroquinolin-4-ones serve as crucial synthetic precursors to complex natural products, such as decahydroquinoline-type toxins found in poison frogs. mdpi.comnih.govresearchgate.net

The functionalization of this scaffold holds immense potential for drug discovery. Derivatives of quinoline have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurotropic effects. nih.govnih.govnih.govmdpi.com The rigid, three-dimensional structure of the trans-octahydroquinoline core is ideal for orienting substituents in precise vectors, which can enhance binding to biological targets. Emerging applications could extend beyond medicine into areas like materials science, where the rigid framework could be incorporated into novel polymers or organic electronics. The nitrogen and oxygen atoms also present potential coordination sites, suggesting applications as ligands in asymmetric catalysis.

Future Perspectives on this compound Research

The research trajectory for this compound and its analogs is pointing toward greater sophistication in synthesis, deeper mechanistic understanding, and broader applications. The future will likely focus on several key areas:

Catalytic Efficiency and Sustainability: A primary goal will be the development of more efficient, stereoselective, and environmentally benign synthetic methods. This includes the use of green solvents and reusable catalysts to access these scaffolds with minimal environmental impact. mdpi.comresearchgate.net

Library Synthesis and Biological Screening: Leveraging the core scaffold to create diverse libraries of compounds for high-throughput screening is a promising direction. By systematically varying substituents on the N-benzoyl ring and the quinolinone core, new lead compounds for a range of diseases, from cancer to infectious agents, may be discovered. nih.govnih.gov

Mechanistic Elucidation: A deeper understanding of reaction mechanisms, aided by computational studies, will enable more rational design of synthetic routes and catalysts. nih.govcuny.edu This includes studying the subtle electronic effects of the N-benzoyl group on the reactivity of the entire molecule.

Interdisciplinary Applications: Exploring the potential of this scaffold outside of medicinal chemistry is a nascent but exciting field. Investigations into its properties as a chiral ligand, a component in functional materials, or a probe for biological systems could yield transformative discoveries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (trans)-1-benzoyloctahydroquinolin-4(1H)-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of trans-configured octahydroquinolinones typically involves cyclization reactions under controlled conditions. For example, intramolecular aldol condensations or Friedel-Crafts acylations can yield the bicyclic core, with stereochemistry controlled by solvent polarity, temperature, and catalysts like Lewis acids (e.g., BF₃·Et₂O) . Trans-configuration is often stabilized in non-polar solvents (e.g., toluene) due to reduced steric hindrance, whereas polar aprotic solvents (e.g., DMF) may favor cis isomers. X-ray crystallography (as in ) and NOESY NMR are critical for confirming stereochemistry .

Q. How can researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility profiles can be determined via shake-flask experiments in buffers (pH 1–13) and solvents (e.g., DMSO, ethanol). Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For example, quinolinone derivatives exhibit reduced stability in alkaline conditions due to lactam ring hydrolysis, as observed in . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended for thermal stability assessment.

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from structural modifications (e.g., substituent position) or assay conditions. For instance, notes that 8-phenyl substitution enhances enzyme inhibition, while 2-methyl groups reduce potency . To reconcile conflicting results:

  • Perform dose-response curves (IC₅₀/EC₅₀) across multiple cell lines or enzyme isoforms.
  • Use molecular docking to compare binding modes of derivatives (e.g., benzoyl vs. trifluoromethyl groups) .
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).

Q. How does the benzoyl group in this compound influence its interaction with biological targets compared to other acyl substituents?

  • Methodological Answer : The benzoyl group’s π-π stacking and hydrophobic interactions enhance binding to aromatic residues in enzyme active sites (e.g., kinases or GPCRs). Comparative studies in show that bulkier substituents (e.g., trifluoromethyl) increase steric hindrance, reducing affinity but improving metabolic stability . To assess this:

  • Synthesize analogs with acetyl, propionyl, or aryl substituents.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Conduct molecular dynamics simulations to analyze substituent-induced conformational changes in target proteins.

Q. What experimental designs are recommended to optimize catalytic asymmetric synthesis of the trans-isomer?

  • Methodological Answer : Asymmetric hydrogenation or organocatalytic methods can enhance enantioselectivity. For example:

  • Use chiral phosphine ligands (e.g., BINAP) with transition metals (Ru or Rh) to hydrogenate quinolinone precursors .
  • Apply proline-derived organocatalysts for enantioselective cyclization (see ’s use of chiral auxiliaries) .
  • Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).

Data Analysis & Theoretical Frameworks

Q. How can density functional theory (DFT) calculations explain the trans-isomer’s thermodynamic stability compared to the cis-configuration?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) can compute energy differences between isomers. The trans-configuration often exhibits lower steric strain, as seen in ’s crystal structure, where non-bonded interactions between the benzoyl group and octahydroquinoline ring are minimized . Key steps:

  • Optimize geometries of cis/trans isomers.
  • Calculate Gibbs free energy differences (ΔG).
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

Q. What statistical methods are suitable for analyzing structure-activity relationship (SAR) data across derivatives?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates substituent properties (e.g., logP, molar refractivity) with bioactivity. ’s IC₅₀ data for fluorinated derivatives can be modeled using Hansch analysis to quantify electronic effects . Machine learning (e.g., random forest) can identify critical descriptors, such as steric bulk or hydrogen-bond donors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.